Nepetalactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nepetalactone is a bicyclic monoterpene primarily found in the essential oil of catnip (Nepeta cataria) and other plants within the Nepeta genus. It is responsible for the characteristic euphoric effects observed in many felids, including domestic cats, when they interact with catnip. Nepetalactone exists as multiple stereoisomers, with the most notable being cis, trans-nepetalactone, which was first isolated and characterized in 1941 by Samuel M. McElvain and his team at the University of Wisconsin . The compound has a unique chemical structure that allows it to mimic sex pheromones in cats, triggering a range of behaviors such as rolling, rubbing, and increased playfulness .

The primary biological activity of nepetalactone is its ability to induce a euphoric response in cats. When inhaled, nepetalactone binds to olfactory receptors in the nasal cavity, activating sensory neurons that signal to the olfactory bulb and subsequently to areas of the brain associated with emotion and behavior, such as the amygdala and hypothalamus . This results in behaviors akin to those triggered by sex pheromones. Interestingly, approximately 70-80% of domestic cats exhibit sensitivity to nepetalactone due to a genetic predisposition . Beyond felids, nepetalactone has been noted for its insect-repelling properties, functioning similarly to DEET in repelling pests .

Nepetalactone can be synthesized both naturally and artificially. In plants, it is biosynthesized from geranyl pyrophosphate through a complex pathway involving several enzymes that facilitate oxidation and cyclization steps . The synthetic routes for nepetalactone typically involve starting materials such as geraniol or other terpenoids. For example, chemists have successfully synthesized (+)-englerin A from nepetalactone as a precursor in research aimed at developing potential cancer treatments .

Nepetalactone has several applications:

- Pet Products: It is widely used in cat toys and sprays to stimulate playfulness in cats.

- Insect Repellent: Its efficacy as an insect repellent makes it a candidate for natural pest control solutions.

- Pharmaceuticals: Research into its potential therapeutic properties continues, particularly regarding its mild sedative effects on humans and possible applications in treating anxiety or spasms .

Research into nepetalactone's interactions has revealed its complex role in both animal behavior and plant defense mechanisms. Studies indicate that while it attracts cats, it serves primarily as a deterrent against herbivorous insects by mimicking pheromonal signals that may confuse or repel pests . Additionally, investigations into its molecular interactions with olfactory receptors have provided insights into how specific structural features of nepetalactone influence its binding affinity and resultant behavioral effects in felids .

Nepetalactone belongs to the class of compounds known as iridoids, which are characterized by their bicyclic structure. Here are some similar compounds:

| Compound Name | Source Plant | Unique Features |

|---|---|---|

| Valerian | Valeriana officinalis | Contains valerenic acid; known for sedative properties. |

| Menthol | Mentha arvensis | Provides cooling sensation; used extensively in flavoring and medicinal products. |

| Limonene | Citrus fruits | Known for citrus aroma; used in fragrances and cleaning products. |

| Geraniol | Geraniums | Floral scent; used in perfumes and as an insect repellent. |

Nepetalactone's uniqueness lies not only in its specific effects on felids but also in its particular biosynthetic pathway that distinguishes it from other iridoids . While many iridoids serve defensive roles in plants, nepetalactone's ability to attract certain animals while repelling others showcases an evolutionary adaptation that enhances both plant survival and animal interaction dynamics.

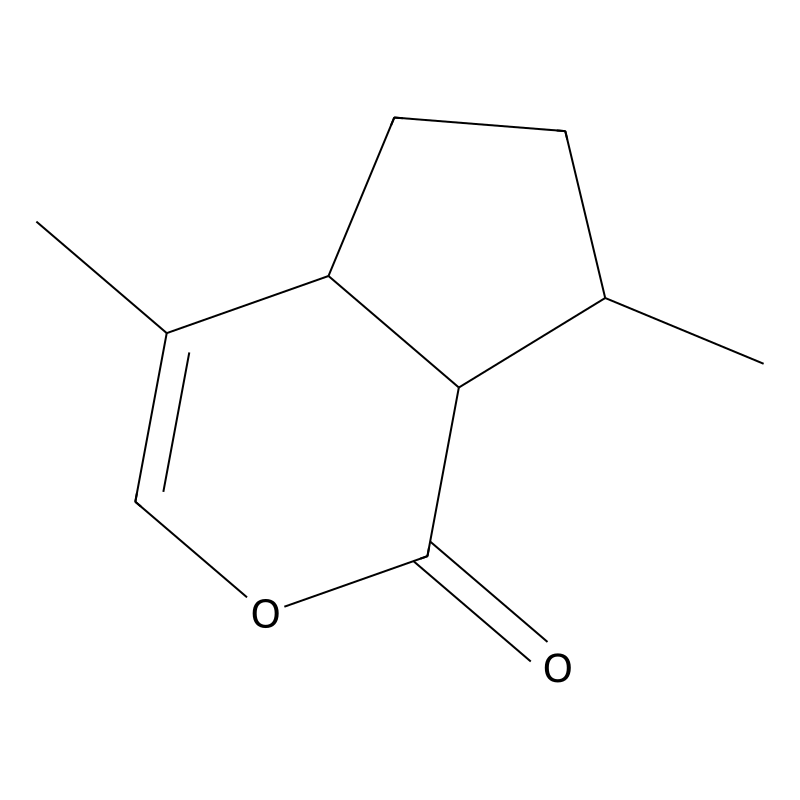

Nepetalactone represents a complex family of iridoid monoterpenoid lactones with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 grams per mole [1] [2]. The compound exhibits a distinctive bicyclic cyclopentapyran structure characterized by a fused five-membered cyclopentane ring and a six-membered pyran ring containing a lactone functional group [3] [4].

The molecular architecture of nepetalactone features three distinct chiral centers located at carbon positions C4a, C7, and C7a, which theoretically permits the existence of eight possible stereoisomers according to the relationship 2ⁿ where n equals the number of chiral centers [2] [5]. However, only four stereoisomers occur naturally in significant quantities within Nepeta species, specifically the cis-trans, trans-cis, cis-cis, and trans-trans configurations [2] [6].

Enantiomers and Diastereomers

The stereochemical complexity of nepetalactone arises from the spatial arrangement of substituents at the three chiral centers, which determines both the ring fusion geometry and the methyl group orientation. The cis-trans configuration represents the predominant naturally occurring form, comprising 70-99% of the total nepetalactone content in Nepeta cataria essential oil [7] [8]. This stereoisomer exhibits the absolute configuration (4aS,7S,7aR), with the ring fusion adopting a cis arrangement while the methyl group at C7 maintains a trans orientation relative to the lactone moiety [9].

The trans-cis stereoisomer, characterized by the absolute configuration (4aS,7S,7aS), constitutes a minor component representing 1-30% of the natural mixture [10] [6]. This diastereomer differs from the cis-trans form in both the ring fusion geometry, which adopts a trans arrangement, and the methyl group orientation, which assumes a cis position relative to the lactone ring [10].

The remaining stereoisomers, cis-cis and trans-trans configurations, occur in trace quantities in natural sources. The cis-cis form possesses the absolute configuration (4aR,7S,7aS), while the trans-trans variant exhibits the configuration (4aR,7S,7aR) [5] [6]. These minor stereoisomers can be produced through enzymatic biosynthesis using specific combinations of nepetalactol-related short-chain dehydrogenases and iridoid synthase enzymes [5].

Comparative Analysis with Valepotriates

Nepetalactone and valepotriates represent distinct classes of iridoid compounds with fundamental structural differences that influence their chemical behavior and biological properties. While nepetalactone maintains a relatively simple bicyclic lactone structure, valepotriates exhibit considerably more complex molecular architectures with multiple ester substituents and oxirane ring systems [11] [12].

The molecular formula of typical valepotriates, such as valtrate (C₂₂H₃₀O₈), reflects their significantly larger size with a molecular weight of 422.19 grams per mole compared to nepetalactone's 166.22 grams per mole [13]. This size difference corresponds to the presence of multiple acyl ester groups attached to the iridoid core structure in valepotriates, whereas nepetalactone contains only an intramolecular lactone linkage [14].

Stereochemically, valepotriates possess four to five chiral centers compared to nepetalactone's three, resulting in increased configurational complexity. The valepotriate structure incorporates a characteristic spiro-oxirane ring system that imparts significant thermolability and susceptibility to hydrolysis under acidic or basic conditions [15]. In contrast, nepetalactone demonstrates superior chemical stability under normal storage conditions [12].

The functional group composition also differs markedly between these iridoid classes. Nepetalactone features a conjugated α,β-unsaturated lactone system with minimal substitution, while valepotriates contain multiple ester carbonyl groups, hydroxyl substituents, and the distinctive epoxide functionality [11] [14]. These structural variations result in different spectroscopic signatures and chemical reactivity patterns between the two compound families.

Spectroscopic Characterization

Nuclear Magnetic Resonance and Mass Spectrometry Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of nepetalactone stereoisomers through analysis of proton and carbon chemical shifts. The ¹H NMR spectrum exhibits characteristic signals for the olefinic proton on the lactone ring appearing in the range of 5.3-5.7 parts per million, which corresponds to the vinyl proton adjacent to the carbonyl group [8] [16]. The methyl substituents generate distinct singlet resonances, with chemical shifts varying depending on the stereochemical environment and spatial orientation relative to the bicyclic framework.

Carbon-13 NMR spectroscopy reveals the lactone carbonyl carbon resonating at approximately 172-174 parts per million, consistent with an α,β-unsaturated ester system [16]. The methine carbons at the chiral centers exhibit chemical shifts that vary according to their stereochemical configuration, providing valuable information for stereoisomer identification and assignment [8]. Distortionless enhancement by polarization transfer experiments facilitate the distinction between methyl, methylene, and methine carbon environments within the molecular framework.

Mass spectrometry analysis of nepetalactone generates characteristic fragmentation patterns that aid in structural elucidation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 166, corresponding to the intact molecular formula C₁₀H₁₄O₂ [17]. The base peak occurs at mass-to-charge ratio 81, resulting from characteristic cyclic fragmentation processes that involve rearrangement and elimination reactions within the bicyclic system [18].

A prominent fragment ion appears at mass-to-charge ratio 151, representing the loss of a methyl group from the molecular ion [17]. Additional fragmentation produces ions at mass-to-charge ratios 107 and 121, which correspond to further breakdown of the cyclopentane ring system [18]. These fragmentation pathways provide diagnostic information for distinguishing nepetalactone from structurally related compounds and for confirming molecular identity in complex mixtures.

X-ray Crystallography Data

X-ray crystallographic analysis of nepetalactone has been limited by the compound's tendency to exist as an oil at room temperature, which complicates crystal formation for structural determination [4] [19]. However, related enzymatic studies have provided crystal structures of nepetalactol-related short-chain dehydrogenases, including NEPS3 enzyme crystallized in complex with nicotinamide adenine dinucleotide cofactor [5] [20].

The crystal structure of NEPS3 enzyme reveals detailed information about the active site architecture responsible for nepetalactone biosynthesis, including the positioning of substrate binding residues and cofactor coordination [20]. These structural insights have enabled the development of homology models for related NEPS enzymes involved in stereoisomer-specific nepetalactone production [5].

Computational modeling studies using density functional theory have provided detailed structural information about nepetalactone in the absence of experimental crystallographic data [21] [22]. These theoretical investigations employed hybrid functionals such as B3LYP and WB97XD with triple-zeta basis sets to optimize molecular geometry and calculate electronic properties [22]. The computational results indicate bond lengths and angles consistent with typical iridoid structures, with the lactone ring adopting a planar conformation and the cyclopentane ring exhibiting envelope or half-chair conformations depending on the stereochemical configuration.

Electronic structure calculations reveal that nepetalactone possesses a highest occupied molecular orbital energy of approximately -6.23 electron volts and a lowest unoccupied molecular orbital energy of -0.98 electron volts using the B3LYP functional [21]. The resulting energy gap of 5.25 electron volts indicates moderate chemical stability and moderate reactivity toward electrophilic and nucleophilic attack [22]. The calculated dipole moment of 2.84 Debye reflects the polar nature of the lactone functional group and its contribution to intermolecular interactions [21].

Role of Iridoid Synthase (ISY)

Iridoid synthase represents the pivotal enzyme responsible for initiating the formation of the characteristic bicyclic iridoid skeleton in nepetalactone biosynthesis [1] [2]. This enzyme, classified under EC 1.3.1.122, belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and catalyzes the NADPH-dependent reductive activation of 8-oxogeranial [1] [3].

The enzymatic mechanism of iridoid synthase involves a highly specific 1,4-reduction of the 8-oxogeranial substrate [4] [5]. Structural characterization of ISY from Catharanthus roseus has revealed critical mechanistic insights into this process. The active site contains essential residues including Tyr178, which functions as a proton donor positioned 2.5 Å from the substrate O1, and Lys146, which participates in cofactor binding [4] [5]. The enzyme exhibits a monomeric quaternary structure with a molecular weight ranging from 38-42 kDa [4].

The catalytic mechanism proceeds through a stereoselective hydride transfer from NADPH to the C2-C3 double bond of 8-oxogeranial, generating the highly reactive 8-oxocitronellyl enol intermediate [4] [5]. Importantly, recent mechanistic studies have demonstrated that iridoid synthase does not catalyze the subsequent cyclization step, contrary to earlier assumptions [6] [2]. Instead, the enzyme releases the activated enol intermediate into the cellular environment, where it becomes available for capture by downstream cyclization enzymes [6].

The substrate specificity of iridoid synthase is governed by specific structural features within the binding pocket. The enzyme accommodates 8-oxogeranial in a transoid-O1-C3 conformation, with both aldehyde termini forming hydrogen bonds with active site residues Tyr178 and Ser349 [7]. A well-ordered hydrophobic scaffold, comprising residues Ile145, Phe149, Leu203, Met213, Phe342, Ile345, and Leu352, provides the structural framework for substrate recognition and binding [7].

8-Oxogeranial Cyclization

The cyclization of 8-oxogeranial represents a unique biochemical transformation that diverges significantly from canonical terpene biosynthesis mechanisms [6] [8]. Unlike conventional terpene synthases that couple activation and cyclization within a single enzyme active site, nepetalactone biosynthesis employs an uncoupled mechanism involving separate enzymes for activation and cyclization [6].

Following the ISY-catalyzed reduction of 8-oxogeranial, the resulting 8-oxocitronellyl enol intermediate possesses inherent chemical reactivity that enables spontaneous cyclization under appropriate conditions [6] [9]. However, the stereochemical outcome of this cyclization is not predetermined and depends on the specific enzymatic environment and buffer conditions [6].

In the absence of specialized cyclization enzymes, the 8-oxocitronellyl enol intermediate can undergo several competing pathways [6]. At low buffer concentrations, spontaneous cyclization to cis-trans-nepetalactol predominates. In moderate buffer concentrations, the formation of monocyclic iridodials becomes favored, while high buffer concentrations promote direct keto-enol tautomerization to form 8-oxocitronellal [6].

The mechanism of cyclization appears to proceed through either a stepwise Michael addition or a concerted [4+2] cycloaddition mechanism [9]. Detailed kinetic and structural analyses suggest that the initial cyclization forms the five-membered ring through nucleophilic attack, followed by subsequent lactol formation to complete the bicyclic iridoid framework [9].

Stereochemical Control in Nepetalactone Production

NEPS Enzyme Family Functions

The nepetalactol-related short-chain dehydrogenase (NEPS) enzyme family represents a remarkable example of enzymatic diversification within plant secondary metabolism [6]. These enzymes, uniquely found within the Nepeta lineage, have evolved specialized functions to control the stereochemical outcome of nepetalactone biosynthesis [6] [10].

NEPS1 functions as a dual-activity enzyme possessing both cyclization and dehydrogenase capabilities [6]. This enzyme effectively captures the 8-oxocitronellyl enol intermediate produced by ISY and catalyzes its stereoselective cyclization to form cis-trans-nepetalactol [6]. Subsequently, NEPS1 utilizes NAD+ as a cofactor to oxidize the resulting nepetalactol to the corresponding nepetalactone [6]. The enzyme contains a complete SDR catalytic tetrad (Asn-Tyr-Lys-Thr) and exhibits kinetic parameters consistent with efficient substrate turnover [6].

Mutational analysis of NEPS1 has revealed that Thr154 plays a crucial role in the dehydrogenation step [6]. The T154G variant demonstrates significantly impaired dehydrogenase activity, with a 150-fold increase in Km for nepetalactol, while maintaining enhanced cyclization activity [6]. This functional separation suggests that NEPS1 employs distinct active site interactions for its dual catalytic functions.

NEPS2 exhibits specific cyclization activity toward cis-trans-nepetalactol formation without demonstrating significant dehydrogenase activity [6]. This enzyme appears to function through a "passive" mechanism, primarily protecting the reactive enol intermediate from general acid-catalyzed tautomerization while allowing it to proceed through the default cyclization pathway [6].

NEPS3 represents the most mechanistically intriguing member of the NEPS family, functioning as a non-oxidoreductive cyclase that specifically directs the formation of cis-cis-nepetalactol [6]. Despite maintaining the overall SDR structural framework, NEPS3 has undergone significant active site modifications that fundamentally alter its catalytic mechanism.

The crystal structure of NEPS3 reveals several distinctive features that differentiate it from conventional SDRs [6]. Most notably, the enzyme lacks the characteristic threonine or serine residue in the catalytic tetrad, instead containing glycine at position 152 [6]. Additionally, NEPS3 contains a unique putative oxyanion binding site formed by Ser154, which appears to be essential for its stereochemical specificity [6].

The Ser154 residue in NEPS3 binds a chloride anion and is positioned to interact with the reactive enol substrate [6]. Mutational studies demonstrate that substitution of Ser154 with leucine (S154L) abolishes cis-cis cyclization activity and appears to redirect the enzyme toward cis-trans cyclization [6]. This finding indicates that Ser154 is not merely important for binding but actively controls the stereochemical outcome of the cyclization reaction.

NEPS4 and NEPS5 exhibit variable activities depending on the specific Nepeta species and experimental conditions [10]. NEPS4 demonstrates trans-cis cyclization activity, while NEPS5 functions primarily as a dehydrogenase with broad substrate specificity for multiple nepetalactol stereoisomers [10] [11].

The evolutionary relationship among NEPS enzymes suggests they arose through gene duplication and subsequent functional diversification within the Nepeta lineage [6] [10]. Phylogenetic analysis indicates that these enzymes share a common ancestor but have evolved distinct substrate specificities and catalytic mechanisms to support the production of different nepetalactone stereoisomers.

MLP-like Protein Interactions

Major latex protein-like (MLPL) enzymes represent another crucial component of the nepetalactone biosynthetic machinery, functioning to enhance the efficiency and specificity of iridoid cyclization [11] [10]. These proteins belong to the pathogenesis-related 10 (PR-10) family and exhibit the characteristic Bet v 1-like fold with a hydrophobic ligand-binding cavity [11] [12].

MLPL proteins function through a non-catalytic mechanism that enhances the formation of cis-trans-nepetalactol from the reactive 8-oxocitronellyl enol intermediate [11]. When combined with ISY in enzymatic assays, MLPL significantly increases the yield of cis-trans-nepetalactol compared to ISY alone or control reactions [11]. This enhancement occurs without the requirement for cofactors, indicating that MLPL operates through a binding-mediated mechanism rather than direct catalysis.

The molecular mechanism of MLPL function involves the sequestration of reactive intermediates within its hydrophobic binding cavity [12]. This binding interaction appears to stabilize the enol intermediate and orient it in a configuration favorable for cis-trans cyclization [11]. The hydrophobic environment provided by the MLPL cavity may also protect the reactive intermediate from unwanted side reactions, thereby improving the overall efficiency of nepetalactone formation.

Structural analysis of MLPL proteins reveals conserved hydrophobic residues within the binding cavity that are critical for ligand interaction [12]. These residues likely determine the specificity of MLPL for particular substrates and may explain why these proteins preferentially enhance cis-trans-nepetalactol formation over other stereoisomers [11].

The interaction between MLPL and ISY appears to be synergistic rather than requiring direct protein-protein contacts [11]. This suggests that MLPL functions by capturing the diffusible enol intermediate released by ISY, rather than forming a stable enzyme complex [11]. This mechanism is consistent with the observed reduction in minor cis-cis and trans-cis nepetalactone isomers when MLPL is included in multi-enzyme reactions [11].

Expression analysis demonstrates that MLPL genes are coordinately expressed with other nepetalactone biosynthetic enzymes in trichome tissues [10] [11]. The expression levels of MLPL correlate strongly with the production of cis-trans-nepetalactone in different Nepeta accessions, supporting its functional role in controlling stereochemical outcomes [11].

Gene Cluster Organization in Nepeta Species

The biosynthetic genes responsible for nepetalactone production in Nepeta species are organized in discrete genomic clusters that represent a remarkable example of metabolic gene clustering in plants [10] [13]. These clusters contain the core enzymes ISY, multiple NEPS genes, and MLPL genes, along with additional pathway components in some species.

Cluster Architecture in N. cataria: As a tetraploid species, N. cataria contains two distinct nepetalactone biosynthetic gene clusters located on different chromosomal regions [10] [13]. Cluster A contains ISY, NEPS1, NEPS3, NEPS4, NEPS5, MLPLA, and MLPLB genes, while Cluster B includes ISY, NEPS1, NEPS2, NEPS5, and MLPLA [10]. Notably, both clusters lack geraniol synthase (GES) genes, which are found at separate genomic locations in this species.

Cluster Organization in N. mussinii: This diploid species contains a single comprehensive nepetalactone biosynthetic cluster that includes ISY, all five NEPS genes (NEPS1-5), MLPL, and a functional GES gene [10] [13]. The presence of GES within the cluster in N. mussinii contrasts with its absence from the N. cataria clusters, suggesting species-specific evolutionary trajectories in cluster assembly.

Evolutionary Chronology of Cluster Formation: Comparative genomic analysis has revealed that gene clustering occurred after the evolution of enzymatic functions but before species divergence [13]. The presence of pseudogenized genes at ancestral loci provides clear evidence for the temporal sequence of cluster assembly. In N. mussinii, a pseudogenized GES gene exists at a different genomic location from the functional clustered copy, indicating that the functional gene moved into the cluster after acquiring its catalytic activity [13].

Syntenic Relationships: Despite conservation of core gene content, the specific gene order, orientation, and NEPS composition differ between the three identified clusters [10]. This reduced local synteny may reflect ongoing evolutionary processes or represent a genome-wide trend rather than cluster-specific rearrangements [10].

Gene Expression Coordination: Clustered and non-clustered nepetalactone biosynthetic genes demonstrate coordinated expression across different tissues in both N. cataria and N. mussinii [10]. This expression correlation extends to newly identified NEPS4 and NEPS5 genes, supporting their functional roles in the pathway [10]. The coordinated expression pattern suggests that clustering may facilitate the co-regulation of pathway genes, although the specific regulatory mechanisms remain to be elucidated.

Comparative Analysis with Related Species: In the closely related hyssop (Hyssopus officinalis), which lacks iridoid production capability, the syntenic genomic region contains a NEPS-like gene but lacks functional ISY or GES genes [10]. This observation supports the hypothesis that gene clustering requires the prior evolution of functional enzymes and suggests that incomplete clusters may represent evolutionary intermediates.

The organization of nepetalactone biosynthetic genes in genomic clusters appears to provide several evolutionary advantages. Clustering may facilitate the coordinated regulation of pathway genes, enable the efficient transfer of genetic modules between lineages, and protect functionally related genes from disruptive recombination events [14]. Additionally, the clustering of genes encoding enzymes that operate on highly reactive intermediates may help maintain appropriate local concentrations of these unstable compounds.

| Table 1: Iridoid Synthase (ISY) Biochemical Characteristics | |

|---|---|

| Property | Description |

| Enzyme Classification | EC 1.3.1.122 (NAD(P)H-dependent oxidoreductase) |

| Cofactor Requirement | NADPH (primary), NADH (secondary) |

| Substrate | 8-oxogeranial |

| Primary Product | 8-oxocitronellyl enol intermediate |

| Secondary Products | Iridodials, 8-oxocitronellal |

| Reaction Type | Reductive activation (1,4-reduction) |

| Active Site Key Residues | Tyr178, Lys146, Ser349 (C. roseus numbering) |

| Molecular Weight (kDa) | 38-42 |

| Quaternary Structure | Monomeric |

| Table 2: NEPS Enzyme Family Functions and Stereochemical Specificities | ||||

|---|---|---|---|---|

| Enzyme | Primary Function | Stereochemical Product | NAD+ Dependence | Key Active Site Features |

| NEPS1 | Cyclase and Dehydrogenase | cis-trans-nepetalactol → cis-trans-nepetalactone | Required for oxidation | Complete SDR tetrad (N-Y-K-T) |

| NEPS2 | Cyclase (cis-trans) | cis-trans-nepetalactol | Not required | Complete SDR tetrad |

| NEPS3 | Cyclase (cis-cis) | cis-cis-nepetalactol | Structural role only | Modified tetrad (Gly152), Ser154 oxyanion site |

| NEPS4 | Cyclase (trans-cis) | trans-cis-nepetalactol | Variable | Variable |

| NEPS5 | Dehydrogenase | Various nepetalactones from nepetalactols | Required for oxidation | Complete SDR tetrad |

| Table 3: Gene Cluster Organization in Nepeta Species | |||||

|---|---|---|---|---|---|

| Species | ISY Genes | NEPS Genes | MLPL Genes | GES Gene | Additional Features |

| N. cataria (Cluster A) | NcISY | NEPS1, NEPS3, NEPS4, NEPS5 | MLPLA, MLPLB | Absent | Tetraploid-specific cluster |

| N. cataria (Cluster B) | NcISY | NEPS1, NEPS2, NEPS5 | MLPLA | Absent | Tetraploid-specific cluster |

| N. mussinii | NmISY | NEPS1, NEPS2, NEPS3, NEPS4, NEPS5 | MLPL | Present | Contains pseudogenized GES at different locus |

| Table 4: Major Latex Protein-Like (MLPL) Enzyme Characteristics | |

|---|---|

| Characteristic | Description |

| Protein Family | Pathogenesis-Related 10 (PR-10) family |

| Alternative Names | Major Latex Protein-Like (MLPL) |

| Molecular Weight (kDa) | 16-18 |

| Structural Feature | Bet v 1-like fold with hydrophobic binding cavity |

| Primary Function | Enhances cis-trans-nepetalactol formation efficiency |

| Stereochemical Specificity | Preferentially promotes cis-trans stereochemistry |

| Cofactor Requirement | None (non-catalytic enhancement) |

| Interaction with ISY | Works synergistically to enhance cyclization |

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Dates

2: Dehghany Ashkezary M, Aboee-Mehrizi F, Moradi P. SiO(2)@antisense molecules covered by nepetalactone, extracted from Nepeta gloeocephala, inhibits ILK phosphorylation and downstream PKB/AKT signaling in HeLa cells. Cancer Gene Ther. 2017 Jan;24(1):28-32. doi: 10.1038/cgt.2016.75. Epub 2016 Dec 16. PubMed PMID: 27982018.

3: Sherden NH, Lichman B, Caputi L, Zhao D, Kamileen MO, Buell CR, O'Connor SE. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry. Phytochemistry. 2018 Jan;145:48-56. doi: 10.1016/j.phytochem.2017.10.004. Epub 2017 Nov 5. PubMed PMID: 29091815; PubMed Central PMCID: PMC5739345.

4: Sim J, Yoon I, Yun H, An H, Suh YG. Divergent synthetic route to new cyclopenta[c]pyran iridoids: syntheses of jatamanin A, F, G and J, gastrolactone and nepetalactone. Org Biomol Chem. 2016 Jan 28;14(4):1244-51. doi: 10.1039/c5ob02147b. Epub 2015 Dec 8. PubMed PMID: 26647357.

5: Nestorović J, Misić D, Siler B, Soković M, Glamoclija J, Cirić A, Maksimović V, Grubisić D. Nepetalactone content in shoot cultures of three endemic Nepeta species and the evaluation of their antimicrobial activity. Fitoterapia. 2010 Sep;81(6):621-6. doi: 10.1016/j.fitote.2010.03.007. Epub 2010 Mar 20. PubMed PMID: 20307630.

6: Gkinis G, Michaelakis A, Koliopoulos G, Ioannou E, Tzakou O, Roussis V. Evaluation of the repellent effects of Nepeta parnassica extract, essential oil, and its major nepetalactone metabolite against mosquitoes. Parasitol Res. 2014 Mar;113(3):1127-34. doi: 10.1007/s00436-013-3750-3. Epub 2014 Jan 22. PubMed PMID: 24449446.

7: Bol S, Caspers J, Buckingham L, Anderson-Shelton GD, Ridgway C, Buffington CA, Schulz S, Bunnik EM. Responsiveness of cats (Felidae) to silver vine (Actinidia polygama), Tatarian honeysuckle (Lonicera tatarica), valerian (Valeriana officinalis) and catnip (Nepeta cataria). BMC Vet Res. 2017 Mar 16;13(1):70. doi: 10.1186/s12917-017-0987-6. PubMed PMID: 28302120; PubMed Central PMCID: PMC5356310.

8: Fernández-Grandon GM, Woodcock CM, Poppy GM. Do asexual morphs of the peach-potato aphid, Myzus persicae, utilise the aphid sex pheromone? Behavioural and electrophysiological responses of M. persicae virginoparae to (4aS,7S,7aR)-nepetalactone and its effect on aphid performance. Bull Entomol Res. 2013 Aug;103(4):466-72. doi: 10.1017/S0007485313000126. Epub 2013 Mar 13. PubMed PMID: 23480367.

9: Shafaghat A, Oji K. Nepetalactone content and antibacterial activity of the essential oils from different parts of Nepeta persica. Nat Prod Commun. 2010 Apr;5(4):625-8. PubMed PMID: 20433086.

10: Birkett MA, Hassanali A, Hoglund S, Pettersson J, Pickett JA. Repellent activity of catmint, Nepeta cataria, and iridoid nepetalactone isomers against Afro-tropical mosquitoes, ixodid ticks and red poultry mites. Phytochemistry. 2011 Jan;72(1):109-14. doi: 10.1016/j.phytochem.2010.09.016. Epub 2010 Nov 4. PubMed PMID: 21056438.

11: Aydin S, Beis R, Oztürk Y, Baser KH. Nepetalactone: a new opioid analgesic from Nepeta caesarea Boiss. J Pharm Pharmacol. 1998 Jul;50(7):813-7. Erratum in: J Pharm Pharmacol 1998 Oct;50(10):1204. Baser C [corrected to Baser KH]. PubMed PMID: 9720633.

12: Waller GR, Price GH, Mitchell ED. Feline attractant, cis,trans-nepetalactone: metabolism in the domestic cat. Science. 1969 Jun 13;164(3885):1281-2. PubMed PMID: 5770619.

13: Liblikas I, Santangelo EM, Sandell J, Baeckström P, Svensson M, Jacobsson U, Unelius CR. Simplified isolation procedure and interconversion of the diastereomers of nepetalactone and nepetalactol. J Nat Prod. 2005 Jun;68(6):886-90. PubMed PMID: 15974613.

14: Sonboli A, Saadat MH, Arman M, Kanani MR. Antibacterial activity and composition of the essential oil of Nepeta hormozganica Jamzad from Iran. Nat Prod Res. 2017 Dec;31(23):2806-2809. doi: 10.1080/14786419.2017.1295237. Epub 2017 Mar 1. PubMed PMID: 28278630.

15: Pettersson M, Unelius CR, Valterová I, Borg-Karlson AK. Semiochemicals related to the aphid Cinara pilicornis and its host, Picea abies: a method to assign nepetalactone diastereomers. J Chromatogr A. 2008 Feb 8;1180(1-2):165-70. doi: 10.1016/j.chroma.2007.12.020. Epub 2007 Dec 15. PubMed PMID: 18166192.

16: Wang M, Cheng KW, Wu Q, Simon JE. Quantification of nepetalactones in catnip (Nepeta cataria L.) by HPLC coupled with ultraviolet and mass spectrometric detection. Phytochem Anal. 2007 Mar-Apr;18(2):157-60. PubMed PMID: 17439017.

17: Fernández-Grandon GM, Poppy GM. Response of Aphidius colemani to aphid sex pheromone varies depending on plant synergy and prior experience. Bull Entomol Res. 2015 Aug;105(4):507-14. doi: 10.1017/S0007485315000371. Epub 2015 May 20. PubMed PMID: 25991073.

18: Kekeç G, Mutlu S, Alpsoy L, Sakçali MS, Atici Ö. Genotoxic effects of catmint (Nepeta meyeri Benth.) essential oils on some weed and crop plants. Toxicol Ind Health. 2013 Jul;29(6):504-13. doi: 10.1177/0748233712440135. Epub 2012 Mar 20. PubMed PMID: 22434692.

19: Ganzera M, Crockett S, Tellez MR, Khan IA. Determination of nepetalactone in Nepeta cataria by reversed phase high performance liquid chromatography. Pharmazie. 2001 Nov;56(11):896-7. PubMed PMID: 11817179.

20: Aldrich JR, Chauhan K, Zhang QH. Pharmacophagy in green lacewings (Neuroptera: Chrysopidae: Chrysopa spp.)? PeerJ. 2016 Jan 18;4:e1564. doi: 10.7717/peerj.1564. eCollection 2016. PubMed PMID: 26819841; PubMed Central PMCID: PMC4727961.

Explore Compound Types